

Clinical Efficacy and Tolerability Comparison

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Compound Focus: Mianserin

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The following table summarizes key data on how **mianserin** compares to other antidepressants in terms of efficacy and patient tolerability.

| Antidepressant | Efficacy vs. Placebo (SMD [1]) | Efficacy Notes | Tolerability vs. Placebo (Dropout RR [1]) | Tolerability Notes |
|----------------|--------------------------------|----------------------------------------------------------------------|-------------------------------------------|-----------------------------------------------------------------------------------------|
| Mianserin | -0.34 to -1.01 (class range) | Effective for MDD; less effective for interpersonal sensitivity [2]. | Data not specific | Better tolerability than TCAs (e.g., amitriptyline); fewer anticholinergic effects [3]. |
| Sertraline | Effective | Effective for 4/7 ICD-11 physical condition subgroups [1]. | 1.47 (worse) | Lower real-world tolerability vs. fluoxetine (aOR 1.12) [4]. |
| Amitriptyline | Effective | Comparable efficacy to mianserin [3]. | Data not specific | Poorer tolerability than mianserin; more anticholinergic effects [3]. |
| Imipramine | -1.01 (most effective) | Highly effective [1]. | >1 (worse) | Less tolerated than placebo and SSRIs [1]. |

| Antidepressant | Efficacy vs. Placebo (SMD [1]) | Efficacy Notes | Tolerability vs. Placebo (Dropout RR [1]) | Tolerability Notes |
|--------------------|--------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Nortriptyline | Effective | Highly effective [1]. | 3.41 (worse) | Less tolerated than placebo and SSRIs [1]. |
| SSRIs (as a class) | Effective (e.g., Paroxetine, Citalopram, Escitalopram) | Favorable benefit-risk profile; suitable as first-line [1]. | Comparable to placebo | Real-world: Citalopram had better acceptability; Citalopram/Sertraline had lower safety vs. fluoxetine [4]. |
| Placebo | -- (Baseline) | -- | 1.00 (Baseline) | -- |

Abbreviations: SMD: Standardized Mean Difference (a negative value indicates improvement over placebo); RR: Relative Risk (a value >1 indicates a higher dropout rate vs. placebo); aOR: Adjusted Odds Ratio (a value >1 indicates higher likelihood of event vs. fluoxetine); MDD: Major Depressive Disorder; TCA: Tricyclic Antidepressant.

Dosage and Pharmacological Profile

This table provides a comparison of standard dosing and key pharmacological mechanisms.

| Antidepressant | Dose Equivalent to Fluoxetine 40 mg [5] | Primary Mechanism of Action | Key Receptor Interactions |
|----------------|-----------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Mianserin | 101.1 mg | Tetracyclic (TeCA); Noradrenaline reuptake inhibitor; antagonist of α 2-adrenoceptors, 5-HT2A, 5-HT2C, and H1 receptors [6]. | Strong H1 blockade (sedation); low muscarinic affinity (few anticholinergic effects); κ -opioid partial agonist [7] [6]. |

| Antidepressant | Dose Equivalent to Fluoxetine 40 mg [5] | Primary Mechanism of Action | Key Receptor Interactions |
|----------------|-----------------------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Amitriptyline | 122.3 mg | Tricyclic (TCA); Serotonin and Noradrenaline Reuptake Inhibitor. | Antagonist at muscarinic, histamine H1, and α 1-adrenergic receptors [6]. |
| Sertraline | 98.5 mg | Selective Serotonin Reuptake Inhibitor (SSRI). | High selectivity for serotonin transporter [1]. |
| Fluoxetine | 40 mg (Reference) | Selective Serotonin Reuptake Inhibitor (SSRI). | High selectivity for serotonin transporter [1]. |

Experimental Data and Key Findings

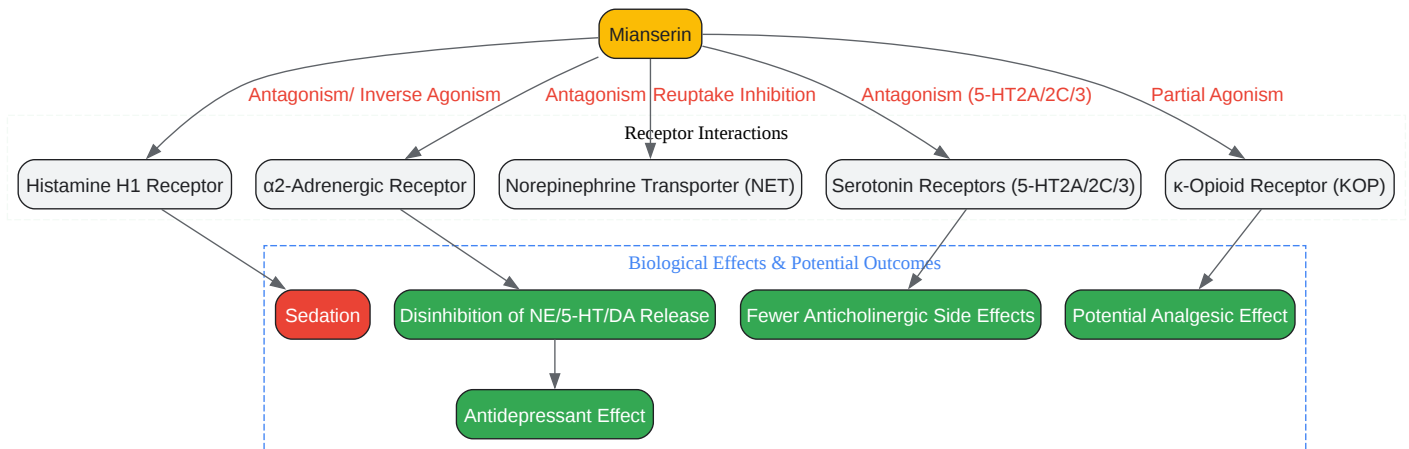
For researchers, the methodologies and key findings from pivotal studies are detailed below.

- Source: Pichot et al. (1983), "A double-blind comparative trial with **mianserin** and amitriptyline" [3].
- Objective: To compare the safety and efficacy of **mianserin** and amitriptyline.
- Methodology:
 - **Design:** Six-week, double-blind, parallel-group trial.
 - **Participants:** Patients with depressive disorder.
 - **Assessments:** Weekly ratings using the 21-item Hamilton Depression (HAMD) Scale, Clinical Global Impression (CGI) Scale, and a Treatment Emergent Symptom Scale (TESS).
- Key Findings:
 - **Efficacy:** **Mianserin** and amitriptyline were comparable in reducing depressive symptoms on the HAMD and CGI scales.
 - **Tolerability:** Significantly more adverse events, particularly of the anticholinergic type (e.g., dry mouth, constipation), were reported in the amitriptyline group. The predominant adverse experience with **mianserin** was drowsiness.
 - **Efficacy Index:** A combined measure of efficacy and adverse events "clearly demonstrated the superiority of **mianserin** over amitriptyline" [3].

- Source: Olianas et al. (2012), "The atypical antidepressant **mianserin** exhibits agonist activity..." [7].
- Objective: To investigate the effect of **mianserin** on cloned and native opioid receptors.
- Methodology:
 - **Cell Models:** Used CHO cells transfected with human κ - (**KOP**), μ - (**MOP**), and δ -**opioid (DOP)** receptors, and C6 glioma cells.
 - **Assays: Radioligand binding assays** to determine affinity. **[35S]GTPyS binding assays** and **MAPK phosphorylation (ERK1/2)** to measure functional receptor activation (agonist activity).
 - **Antagonism:** Used nor-BNI, a selective κ -opioid blocker.
- Key Findings:
 - **Mianserin** bound to κ -opioid receptors with **12- and 18-fold higher affinity** than to μ - and δ -opioid receptors, respectively.
 - In functional assays, **mianserin** acted as a **selective partial agonist** at κ -opioid receptors. Its agonist effects were blocked by nor-BNI.
 - This **κ -opioid receptor partial agonism** is a potential contributor to **mianserin's** antidepressant and analgesic effects [7].

Pharmacological Mechanisms and Signaling Pathways

Mianserin's therapeutic and side effects stem from its complex receptor interaction profile, visualized below.



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Diagram of **Mianserin's** Key Receptor Interactions and Effects

Research Implications and Context

- **Clinical Positioning:** The evidence supports **mianserin** as a well-tolerated alternative, especially for patients intolerant to the side effects of TCAs [3]. Its distinct mechanism (e.g., κ -opioid agonism) may offer benefits in specific cases, such as depression with comorbid chronic pain or sleep disturbances [8] [7].
- **Comparative Effectiveness:** While highly effective, some data suggests **mianserin** may be less effective than SSRIs like sertraline for depressive episodes co-occurring with specific physical illnesses [1] or for symptoms like interpersonal sensitivity in atypical depression [2].
- **Practical Dosing:** The dose equivalence table provides a crucial reference for cross-tapering medications or comparing drug effects in meta-analyses [5].

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